3-[(Thiophen-2-yl)methyl]pyridine
Description
3-[(Thiophen-2-yl)methyl]pyridine (CAS 110823-85-3) is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a thiophen-2-ylmethyl group. Its molecular formula is C₁₀H₉NS, with a molecular weight of 175.25 g/mol and a calculated LogP of 2.73, indicating moderate lipophilicity . Early synthetic methods for this compound were reported in the 1980s, focusing on alkylation or coupling reactions involving pyridine and thiophene derivatives .
Properties
CAS No. |
110823-85-3 |
|---|---|
Molecular Formula |
C10H9NS |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
3-(thiophen-2-ylmethyl)pyridine |
InChI |
InChI=1S/C10H9NS/c1-3-9(8-11-5-1)7-10-4-2-6-12-10/h1-6,8H,7H2 |
InChI Key |
LKQJRFLKRMSMHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CC2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine Derivatives
Example :
- 2-Fluoro-5-(7-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzonitrile (Compound 14) Molecular Formula: C₁₉H₁₁FN₃S Molecular Weight: 320.37 g/mol Key Features: Incorporates a fused imidazo-pyridine core with a cyano and fluoro substituent. Comparison:
- Synthesis : Requires palladium-catalyzed cross-coupling, contrasting with the simpler alkylation used for 3-[(Thiophen-2-yl)methyl]pyridine .
- Applications : Part of drug discovery libraries, suggesting antiviral or antiparasitic activity .
Triazolo[4,3-a]pyridine Derivatives
Example :
- 3-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 5528-53-0)
- Molecular Formula : C₁₀H₇N₃S
- Molecular Weight : 217.25 g/mol
- Key Features : A triazole ring fused to pyridine, introducing additional nitrogen atoms.
- Comparison :
Pyrimidine Derivatives
Example :
- 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine Molecular Formula: C₁₄H₈ClN₃O₃S Molecular Weight: 341.75 g/mol Key Features: Pyrimidine core with electron-withdrawing chloro and nitro groups. Comparison:
- Reactivity : Nitro and chloro substituents enhance electrophilicity, enabling nucleophilic substitution reactions, unlike the simpler 3-[(Thiophen-2-yl)methyl]pyridine .
- Synthesis : Multi-step process involving condensation and halogenation, more complex than the target compound’s synthesis .
Phenothiazine-Pyridine Hybrids
Example :
- 2-[4-(10H-Substituted phenothiazine-3-yl)-6-pyrimidin-2-phenylthiol]pyridine Molecular Formula: Varies with substituents (e.g., ~C₂₅H₂₀N₄S₂). Key Features: Combines phenothiazine (a tricyclic system) with pyridine and pyrimidine. Comparison:
- Steric Effects: Bulky phenothiazine group may hinder molecular packing, affecting crystallinity compared to the smaller 3-[(Thiophen-2-yl)methyl]pyridine .
- Applications : Explored for optoelectronic materials due to extended conjugation .
Structural and Property Analysis Table
*Estimated based on structural analogs.
Key Research Findings
- Synthetic Accessibility : 3-[(Thiophen-2-yl)methyl]pyridine is synthesized via straightforward alkylation, while analogs often require transition-metal catalysis (e.g., palladium) or multi-step protocols .
- Material Science Applications: Bulky derivatives (e.g., phenothiazine hybrids) are prioritized for optoelectronics, whereas the target compound’s simplicity suits coordination chemistry .
Preparation Methods
Sonogashira Coupling for Alkyne Intermediate Formation
A pivotal method for constructing the thiophene-pyridine linkage involves Sonogashira coupling, a palladium/copper-mediated reaction between terminal alkynes and aryl halides. As demonstrated by, this approach enables the introduction of propargyloxy-thiophene groups to pyridine derivatives. For example, 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives were synthesized using Pd/C-Cu catalysis under mild conditions (60–80°C, 3–5 hours). The protocol involves:
-
Substrate Preparation : A pyridine-bearing alkyne intermediate is generated via treatment with propargyl bromide in the presence of a base such as potassium carbonate.
-
Coupling Reaction : The alkyne reacts with 2-iodothiophene using Pd/C and CuI in triethylamine, yielding the target compound with regioselectivity >90%.
Key Optimization Parameters :
-
Catalyst Loading : 5 mol% Pd/C and 10 mol% CuI ensure optimal turnover.
-
Solvent System : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency.
Functional Group Transformations
Reductive Amination of Pyridine Aldehydes
A two-step sequence involving aldehyde formation followed by reductive amination is detailed in:
-
Aldehyde Synthesis : Pyridine-3-carbaldehyde is prepared via oxidation of 3-hydroxymethylpyridine using activated manganese dioxide.
-
Condensation with Thiophenemethylamine : The aldehyde reacts with 2-aminomethylthiophene in methanol, forming an imine intermediate. Reduction with sodium cyanoborohydride yields the target compound with >80% purity.
Reaction Conditions :
Wittig Reaction for Methylene Bridge Installation
The Wittig reaction offers a stereoselective route to the methylene bridge. As outlined in, a protocol for analogous compounds involves:
-
Ylide Generation : Triphenylphosphine reacts with methyl iodide in THF to form the ylide.
-
Olefination : The ylide reacts with pyridine-3-carbaldehyde and 2-thiophenecarboxaldehyde, yielding the trans-alkene intermediate.
-
Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) saturates the double bond, producing the desired methylene-linked compound.
Yield Considerations :
-
Olefination step yields ~70% due to competing side reactions.
-
Hydrogenation achieves near-quantitative conversion under 50 psi H₂.
One-Pot Multicomponent Syntheses
Acid-Catalyzed Cyclocondensation
PMC10142796 reports a one-pot method for pyridyl-quinazolinones, adaptable to 3-[(thiophen-2-yl)methyl]pyridine:
-
Reagents : Pyridine-3-carboxaldehyde, thiophene-2-carboxylic acid, and ammonium acetate are combined in acetonitrile.
-
Acid Catalysis : Methanesulfonic acid (1.5 equiv) facilitates imine formation and cyclization at 60°C.
-
Workup : Neutralization with Na₂CO₃ and extraction with ethyl acetate yields the crude product, purified via silica gel chromatography.
Advantages :
Comparative Analysis of Methods
Mechanistic Insights and Optimization
Palladium Catalysis Pathways
In Sonogashira coupling, Pd⁰ mediates oxidative addition of the pyridine halide, followed by transmetallation with the copper-acetylide. Reductive elimination forms the C–C bond, with copper aiding in alkyne deprotonation. Catalyst poisoning by sulfur in thiophene is mitigated using Pd/C, which exhibits higher tolerance than homogeneous catalysts.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(Thiophen-2-yl)methyl]pyridine, and how can reaction conditions be optimized for yield and purity?
- Methodology : A common approach involves coupling thiophene derivatives with pyridine precursors via cross-coupling reactions (e.g., Suzuki-Miyaura). For example, substituting a brominated pyridine with a thiophen-2-ylmethyl Grignard reagent under inert conditions (e.g., N₂ atmosphere) can yield the target compound. Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient is recommended. Reaction optimization should include temperature control (60–80°C) and catalyst screening (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to improve efficiency .
Q. How can the electronic properties of 3-[(Thiophen-2-yl)methyl]pyridine be computationally modeled to predict reactivity?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) is effective for calculating frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. Include exact-exchange terms (e.g., Becke’s 1993 functional) to improve accuracy for thermochemical properties like ionization potentials and electron affinities .
Q. What spectroscopic techniques are critical for characterizing 3-[(Thiophen-2-yl)methyl]pyridine, and how should data be interpreted?
- Methodology :
- NMR : Use - and -NMR to confirm substitution patterns. Thiophene protons typically appear as multiplets near δ 6.8–7.5 ppm, while pyridyl protons resonate as doublets or triplets between δ 7.2–8.5 ppm.
- MS : High-resolution ESI-MS validates molecular weight and fragmentation pathways.
- IR : Peaks near 1600 cm indicate C=N/C=C stretching.
- Cross-validate with crystallographic data (if available) using SHELX for structure refinement .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for 3-[(Thiophen-2-yl)methyl]pyridine derivatives?
- Methodology :
- Dose-Response Analysis : Perform dose-ranging studies to identify non-linear effects (e.g., hormesis).
- Structural Analog Screening : Compare activity across derivatives with substitutions at the 4-position of the thiophene core (see Table 2 in ).
- Target Validation : Use CRISPR knockouts or competitive binding assays to confirm specificity for purported targets (e.g., kinases or GPCRs).
- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to assess inter-study variability in IC₅₀ values .
Q. What experimental strategies can elucidate the pharmacological mechanism of 3-[(Thiophen-2-yl)methyl]pyridine in enzymatic systems?
- Methodology :
- Enzyme Kinetics : Use Michaelis-Menten assays to measure inhibition constants () under varying pH and temperature conditions.
- Docking Studies : Perform molecular docking (AutoDock Vina) with crystal structures of target enzymes (e.g., PDB entries) to predict binding modes.
- Isotopic Labeling : Synthesize -labeled analogs to track metabolic pathways via LC-MS .
Q. How should crystallographic data for 3-[(Thiophen-2-yl)methyl]pyridine complexes be validated to ensure structural accuracy?
- Methodology :
- SHELX Refinement : Use SHELXL for least-squares refinement of atomic coordinates, anisotropic displacement parameters, and hydrogen bonding networks.
- R-Factor Analysis : Ensure and for high-resolution (<1.0 Å) datasets.
- Twinned Data Handling : Apply HKLF 5 format in SHELX for deconvoluting overlapping reflections in twinned crystals .
Q. What safety protocols are essential for handling 3-[(Thiophen-2-yl)methyl]pyridine in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves (EN 374 compliant) and flame-retardant lab coats.
- Ventilation : Use fume hoods with ≥100 ft/min face velocity.
- Waste Management : Neutralize acidic/basic residues before transferring to hazardous waste containers. Consult local regulations for disposal of aromatic heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
